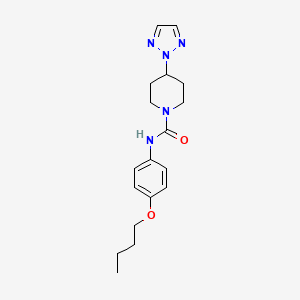

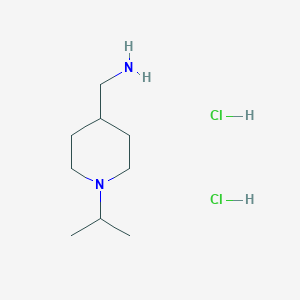

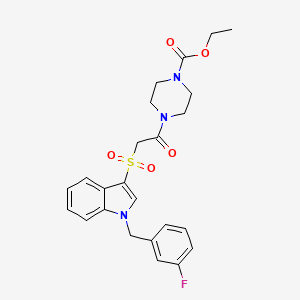

(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

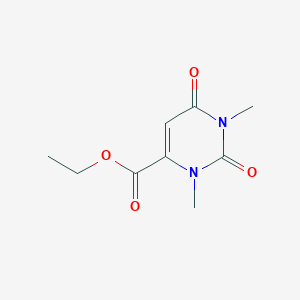

(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride, commonly known as IPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPMP is a derivative of piperidine and is commonly used as a building block for the synthesis of various pharmaceuticals.

科学的研究の応用

Serotonin Receptor Biased Agonists for Depression Treatment

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to "(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride," have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation in signal transduction assays over other pathways such as cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment. The leading compound in this series, exhibiting high selectivity for 5-HT1A receptors and robust antidepressant-like activity, shows promise as a new class of antidepressant drug candidates. This indicates a novel approach in targeting specific receptor subtypes to minimize side effects while maximizing therapeutic benefits (Sniecikowska et al., 2019).

Innovative CNS Disorder Treatments

Further exploration into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives highlights the potential for developing drug candidates that target various central nervous system pathologies. By focusing on selective serotonin 5-HT1A receptor biased agonists, researchers aim to craft treatments with enhanced therapeutic activity and reduced side effects. This strategy underlines the importance of functional selectivity in drug discovery, paving the way for treatments of disorders involving dysfunction in serotonergic neurotransmission (Sniecikowska et al., 2020).

Diamino Scaffold for Stabilizing Parallel Turn Conformations

In a different research application, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a structurally related compound, was designed to stabilize parallel turn conformations. This compound, synthesized through a [1,3]-dipolar cycloaddition reaction, demonstrates the versatility of piperidin-4-yl derivatives in chemical biology, offering a platform for the development of peptidomimetics or other bioactive molecules (Bucci et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride involves the reaction of 4-piperidone with isopropylamine followed by reduction with sodium borohydride and subsequent reaction with formaldehyde and hydrochloric acid.", "Starting Materials": [ "4-piperidone", "isopropylamine", "sodium borohydride", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with isopropylamine in the presence of a solvent such as ethanol to form (1-Isopropylpiperidin-4-yl)ketone.", "Sodium borohydride is added to the reaction mixture to reduce the ketone to (1-Isopropylpiperidin-4-yl)methanol.", "Formaldehyde and hydrochloric acid are then added to the reaction mixture to form (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride." ] } | |

CAS番号 |

724463-82-5 |

分子式 |

C9H21ClN2 |

分子量 |

192.73 g/mol |

IUPAC名 |

(1-propan-2-ylpiperidin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H20N2.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H |

InChIキー |

WWCXNCLEKXSVEU-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)CN.Cl.Cl |

正規SMILES |

CC(C)N1CCC(CC1)CN.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)